2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile
Description
2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative characterized by a carbonitrile group at position 3, an amino group at position 2, a methyl substituent at position 4, and a propyl chain at the 1-position. Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
IUPAC Name |
2-amino-4-methyl-1-propylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHGHIPMRPOBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=C1N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669305 | |
| Record name | 2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804519-27-5 | |
| Record name | 2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted amine with a nitrile compound, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that pyrrole derivatives exhibit significant biological activities, including antimicrobial, antifungal, and antihyperglycemic properties. Studies have shown that compounds structurally related to 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile can effectively lower blood sugar levels in diabetic models .
Table 1: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antihyperglycemic | |
| 6,7-disubstituted pyrroles | Antimicrobial | |
| Halogenated pyrroles | Antifungal |
Pharmaceutical Applications
The compound is primarily explored as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its structural features allow for modifications that can enhance bioactivity and specificity for biological targets.
Case Studies:
- Antihyperglycemic Activity: A study demonstrated that certain pyrrole derivatives showed promising results in lowering glucose levels in diabetic rats, suggesting potential for developing new antidiabetic medications .
- Antimicrobial Properties: Research on halogenated pyrroles has identified them as effective against various microbial strains, indicating their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on crystallographic software (SHELX, WinGX, ORTEP) rather than the chemical properties or comparative data for 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile. Below is a generalized framework for such a comparison, extrapolated from standard practices in structural chemistry:
Table 1: Hypothetical Comparison with Structurally Related Pyrrole Derivatives
Key Observations (Hypothetical):
The amino group at position 2 could facilitate hydrogen bonding, a critical feature in enzyme inhibition .
Crystallographic Analysis: If resolved, the structure of this compound would likely require software like SHELXL for refinement and WinGX/ORTEP for visualization .
Biological Relevance :
- Analogous pyrrole-3-carbonitriles often exhibit kinase inhibitory activity (e.g., JAK2 inhibitors). The absence of a propyl group in simpler analogs may reduce metabolic stability .
Biological Activity
2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile (C9H13N3) is a nitrogen-containing heterocyclic compound notable for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrole ring with an amino group at the 2-position and a carbonitrile functional group at the 3-position. The compound has a molecular weight of 163.22 g/mol. Its reactivity can be attributed to the presence of these functional groups, which facilitate various chemical interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from simpler pyrrole derivatives. Common methods include:
- Condensation Reactions : Involving aldehydes and amines to form pyrrole derivatives.
- Multi-component Reactions : Such as the reaction with cyanoacetic acid derivatives to yield the target compound.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antihyperglycemic Effects
Studies have shown that this compound may possess antihyperglycemic properties, suggesting potential applications in managing diabetes by regulating blood glucose levels .
Anticancer Properties
Similar compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction in cancer cells. Molecular docking studies suggest interactions with proteins involved in cancer progression .
Anti-inflammatory Activity
Research has indicated that derivatives of pyrrole compounds can inhibit inflammatory pathways. For instance, related compounds have shown significant inhibition of inflammatory responses in animal models, highlighting their therapeutic potential in treating conditions like arthritis .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other pyrrole derivatives.
| Compound | Antihyperglycemic | Anticancer | Anti-inflammatory |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Pyrrolyl Benzamide Derivatives | No | Yes | Moderate |
| Other Pyrrole Derivatives | Yes | Moderate | High |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrrole derivatives, including this compound. Results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines, with IC50 values significantly lower than control treatments .
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. The compound's ability to modulate immune responses suggests its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally profiled for preclinical studies?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation.
- Permeability : Conduct Caco-2 cell monolayer experiments to assess intestinal absorption potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
